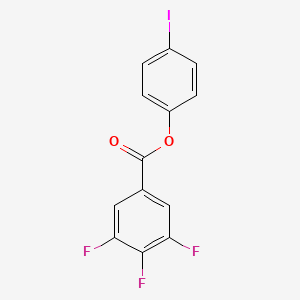
4-Iodophenyl 3,4,5-trifluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodophenyl 3,4,5-trifluorobenzoate is an organic compound with the molecular formula C13H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 3,4,5-trifluorobenzoate typically involves the esterification of 4-iodophenol with 3,4,5-trifluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodophenyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a new carbon group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents such as phenylboronic acid are used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds where the phenyl ring is coupled with another aromatic ring.
Applications De Recherche Scientifique
4-Iodophenyl 3,4,5-trifluorobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodophenyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trifluorobenzoic Acid: A similar compound with three fluorine atoms on the benzene ring but without the iodine substituent.
4-Iodophenol: A compound with an iodine atom on the phenyl ring but without the trifluorobenzoate ester group.
Uniqueness
4-Iodophenyl 3,4,5-trifluorobenzoate is unique due to the presence of both iodine and trifluorobenzoate groups, which confer distinct chemical properties such as high reactivity in substitution and coupling reactions. Its structure allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H6F3IO2 |
|---|---|
Poids moléculaire |
378.08 g/mol |
Nom IUPAC |
(4-iodophenyl) 3,4,5-trifluorobenzoate |
InChI |
InChI=1S/C13H6F3IO2/c14-10-5-7(6-11(15)12(10)16)13(18)19-9-3-1-8(17)2-4-9/h1-6H |
Clé InChI |
FFSPMKHPLGWJGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)C2=CC(=C(C(=C2)F)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


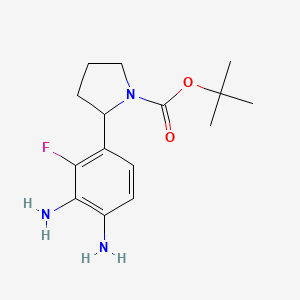
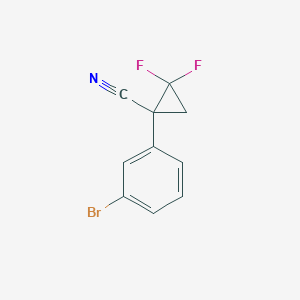
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
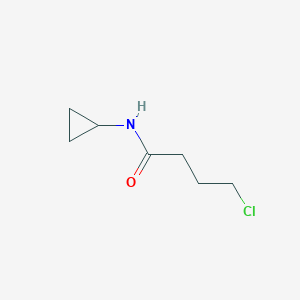
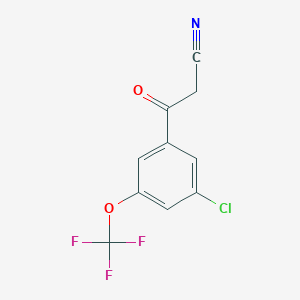
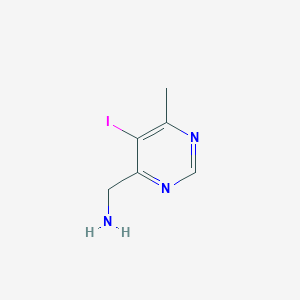
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
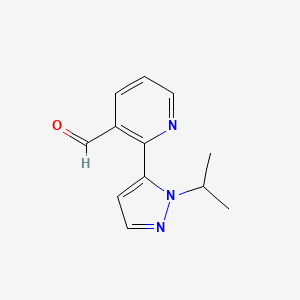
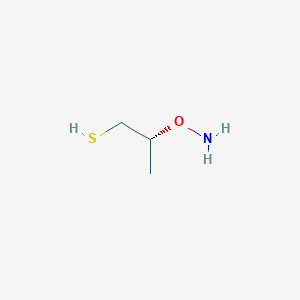
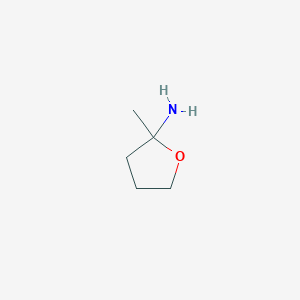
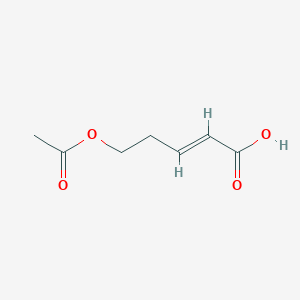
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)

![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
